1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate hydrochloride
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Overview
Description
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate hydrochloride is a chemical compound with the molecular formula C7H13NO4·HCl. It is a derivative of malonic acid and is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate hydrochloride typically involves the esterification of malonic acid followed by amination. The process can be summarized as follows:
Esterification: Malonic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl malonate.
Amination: Dimethyl malonate is then reacted with ethylamine under controlled conditions to introduce the aminoethyl group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the aminoethyl group.
Ethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Aminoethyl malonate: A compound with similar structure but different ester groups.
Uniqueness
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate hydrochloride is unique due to the presence of both aminoethyl and ester groups, which confer distinct reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2445794-71-6 |
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Molecular Formula |
C8H16ClNO4 |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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